molecular formula C6H6N2O3 B13899237 5-Hydroxy-6-methyl-pyrimidine-4-carboxylic acid

5-Hydroxy-6-methyl-pyrimidine-4-carboxylic acid

Katalognummer: B13899237
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: OEDFLORNVDTKBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-6-methyl-pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methyl-pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of appropriate precursors under controlled conditions. For example, the reaction of 5-hydroxy-6-methyluracil with a suitable carboxylating agent can yield the desired product. The reaction typically requires a catalyst and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-6-methyl-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-6-methyl-pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-6-methyl-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydroxy-6-methyl-pyrimidine-5-carboxylic acid
  • 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid
  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylic acid

Uniqueness

5-Hydroxy-6-methyl-pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxyl groups provide sites for further chemical modification, making it a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C6H6N2O3

Molekulargewicht

154.12 g/mol

IUPAC-Name

5-hydroxy-6-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c1-3-5(9)4(6(10)11)8-2-7-3/h2,9H,1H3,(H,10,11)

InChI-Schlüssel

OEDFLORNVDTKBL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC=N1)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.